molecular formula C17H15ClN2O2S2 B280056 N-(4-acetylphenyl)-N'-[2-chloro-5-(methylsulfanyl)benzoyl]thiourea

N-(4-acetylphenyl)-N'-[2-chloro-5-(methylsulfanyl)benzoyl]thiourea

Cat. No.: B280056
M. Wt: 378.9 g/mol
InChI Key: APFWTFSBWGGFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-(4-acetylphenyl)-N'-[2-chloro-5-(methylsulfanyl)benzoyl]thiourea undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-acetylphenyl)-N'-[2-chloro-5-(methylsulfanyl)benzoyl]thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N'-[2-chloro-5-(methylsulfanyl)benzoyl]thiourea involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with nucleic acids, potentially affecting gene expression and protein synthesis .

Comparison with Similar Compounds

N-(4-acetylphenyl)-N'-[2-chloro-5-(methylsulfanyl)benzoyl]thiourea can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H15ClN2O2S2

Molecular Weight

378.9 g/mol

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-methylsulfanylbenzamide

InChI

InChI=1S/C17H15ClN2O2S2/c1-10(21)11-3-5-12(6-4-11)19-17(23)20-16(22)14-9-13(24-2)7-8-15(14)18/h3-9H,1-2H3,(H2,19,20,22,23)

InChI Key

APFWTFSBWGGFHV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)SC)Cl

Origin of Product

United States

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